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molecular formula C11H16N2O2 B8412162 N-[3-(4-hydroxybutyl)phenyl]urea

N-[3-(4-hydroxybutyl)phenyl]urea

Cat. No. B8412162
M. Wt: 208.26 g/mol
InChI Key: NNUFGRSCOBBCTC-UHFFFAOYSA-N
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Patent
US07271197B2

Procedure details

A solution of N-[3-(4-{[tert-butyl(dimethyl)silyl]oxy}butyl)phenyl]urea (5.67 g) in THF (50 ml) was treated with TFA (13.56 ml) and stirred at room temperature for 1 h. Further TFA (5 ml) was added and the reaction mixture stirred for a further 16 hours. The reaction mixture was concentrated in vacuo. The residue was co-evaporated with methanol and then suspended in methanol and heated at reflux for 20 h prior to concentration in vacuo. The residue was purified by chromatography (SPE, DCM-MeOH 9:1) to give the title compound. LCMS RT=2.14 min.
Name
N-[3-(4-{[tert-butyl(dimethyl)silyl]oxy}butyl)phenyl]urea
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.56 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]([NH2:22])=[O:21])[CH:16]=[CH:17][CH:18]=1)(C(C)(C)C)(C)C.C(O)(C(F)(F)F)=O>C1COCC1>[OH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]([NH2:22])=[O:21])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
N-[3-(4-{[tert-butyl(dimethyl)silyl]oxy}butyl)phenyl]urea
Quantity
5.67 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCC=1C=C(C=CC1)NC(=O)N
Name
Quantity
13.56 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
to concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SPE, DCM-MeOH 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCCC=1C=C(C=CC1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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